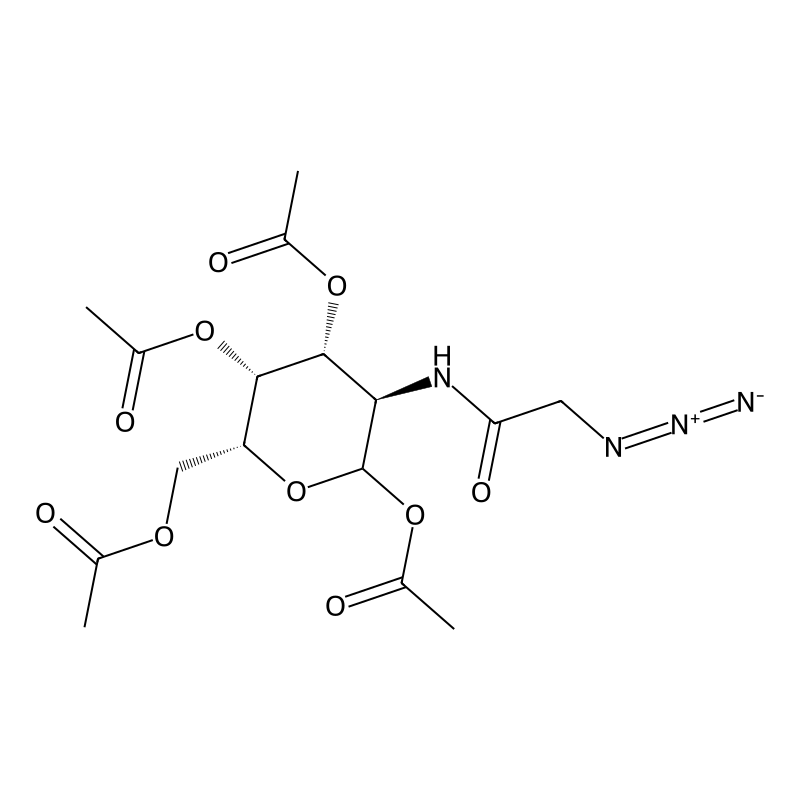

Ac4GalNAz

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Bioorthogonal Labeling with Ac4GalNAz

Ac4GalNAz functions as a bioorthogonal probe. This means it can react with specific targets within living cells without interfering with normal cellular processes []. Ac4GalNAz achieves this by targeting a particular type of glycan structure, terminal sialic acid-linked GalNAc (N-acetylgalactosamine). Enzymes like GalNAcT (GalNAc transferase) are responsible for incorporating GalNAc residues onto glycans. By introducing an azide group (N3), Ac4GalNAz allows for further conjugation with complementary probes using bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This approach enables researchers to attach fluorescent tags, biotin tags, or other desired moieties to the GalNAc-containing glycans within a cell.

Applications in Glycan Imaging and Analysis

The ability to specifically label glycans with Ac4GalNAz has opened doors for various research applications. Here are some key areas:

- Cellular Imaging: By attaching fluorescent tags to Ac4GalNAz, researchers can visualize the distribution of GalNAc-containing glycans on the cell surface or within tissues. This information helps understand how glycans vary between different cell types or under different conditions [].

- Glycan Profiling: Following Ac4GalNAz labeling, researchers can isolate and enrich for the tagged glycans. Subsequent analysis using techniques like mass spectrometry allows for detailed characterization of the glycan structures present in a sample [].

- Probing Glycan Function: Ac4GalNAz can be used to investigate the functional roles of GalNAc-containing glycans in cell-cell interactions, adhesion, or signaling pathways. By manipulating the glycan structures using enzymes or competing sugars and then observing the cellular response, researchers can gain insights into how these glycans contribute to various biological processes [].

Ac4GalNAz is an azide-labeled monosaccharide that is cell-permeable and can be metabolically incorporated into glycoproteins instead of its natural counterpart, N-acetylgalactosamine. The presence of the azide group allows for subsequent detection and modification through bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition and copper-free click reactions. Its molecular formula is C₁₆H₂₂N₄O₁₀, with a molecular weight of 430.37 g/mol .

Ac4GalNAz functions by exploiting the cellular machinery for glycosylation []. Cells readily take up Ac4GalNAz, and intracellular enzymes remove the acetyl groups, converting it to a GalNAz analog []. This modified sugar then enters the glycosylation pathway and gets incorporated into newly synthesized glycoproteins instead of the natural GalNAc []. The resulting glycoproteins now contain an azide group, allowing for subsequent detection and analysis using click chemistry.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the conjugation of Ac4GalNAz-modified glycoconjugates with alkyne-containing partners, facilitating visualization and tracking of glycoproteins in biological systems .

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method is advantageous for live-cell imaging as it avoids potential toxicity associated with copper catalysts .

Ac4GalNAz exhibits significant biological activity by enabling the labeling of glycoproteins within living cells. Upon introduction into cells, Ac4GalNAz is metabolized to incorporate into cellular glycan structures, allowing researchers to study glycosylation patterns and dynamics. This compound has been shown to label proteins effectively, making it a powerful tool in glycomic studies .

The synthesis of Ac4GalNAz typically involves several steps:

- Protection of Functional Groups: Initial protection of the hydroxyl groups on N-acetylgalactosamine.

- Introduction of the Azido Group: The azido group is introduced at the N-acetyl position through chemical modification.

- Acetylation: The hydroxyl groups are acetylated to produce the tetraacetylated form.

- Purification: The final product is purified using standard techniques such as chromatography.

These steps can vary slightly depending on the specific synthetic route chosen by researchers .

Ac4GalNAz has several important applications in biochemical research:

- Metabolic Labeling: It serves as a non-radioactive alternative for visualizing glycoconjugates.

- Glycoconjugate Analysis: Ac4GalNAz allows for monitoring glycosylation changes in real-time during various biological processes.

- Drug Delivery Systems: The compound can be utilized in designing targeted drug delivery systems based on glycan recognition .

Studies involving Ac4GalNAz have demonstrated its effectiveness in labeling specific proteins and monitoring glycosylation changes in different cellular contexts. For instance, when treated with Ac4GalNAz, mammalian cells exhibit significant protein labeling, which can be analyzed using bioorthogonal chemistry techniques . This capability makes it an essential tool for investigating protein function and interactions related to glycosylation.

Several compounds share structural similarities with Ac4GalNAz, each having unique properties and applications:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N-Azidoacetylgalactosamine | Monosaccharide | Natural counterpart; less effective in metabolic labeling compared to Ac4GalNAz |

| N-Azidoacetylglucosamine | Monosaccharide | Similar azide functionality; used for different glycan studies |

| N-Azidoacetylmannosamine | Monosaccharide | Used in similar metabolic labeling applications |

Ac4GalNAz stands out due to its tetraacetylation, which enhances cellular uptake and facilitates more efficient incorporation into glycoconjugates compared to other azido sugars .

Molecular Structure and Functional Groups

N-azidoacetylgalactosamine-tetraacylated possesses a complex molecular architecture that incorporates multiple functional groups strategically positioned to achieve specific biochemical objectives. The compound exhibits the molecular formula C₁₆H₂₂N₄O₁₀ with a molecular weight of 430.37 grams per mole. The Chemical Abstracts Service registry number for this compound is 653600-56-7, providing a unique identifier for regulatory and research purposes.

The structural framework of N-azidoacetylgalactosamine-tetraacylated centers around a galactosamine backbone modified with an azidoacetyl group at the nitrogen position and four acetyl protecting groups at the hydroxyl positions. The systematic International Union of Pure and Applied Chemistry name for this compound is 1,3,4,6-tetra-O-acetyl-N-azidoacetylgalactosamine, which precisely describes the substitution pattern. Alternative nomenclature includes the descriptor [(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate, which emphasizes the stereochemical configuration and substitution pattern.

The azide functional group represents the most distinctive feature of this molecule, containing three nitrogen atoms in a linear arrangement (-N₃) that provides exceptional chemical reactivity for bioorthogonal applications. This azide moiety is incorporated through an acetyl linker attached to the nitrogen atom of the galactosamine core, creating an azidoacetyl substituent. The azide group exhibits unique chemical properties that distinguish it from all naturally occurring cellular functionality, enabling selective chemical transformations without interference from biological systems.

The four acetyl protecting groups serve dual purposes in the molecular design of N-azidoacetylgalactosamine-tetraacylated. These acetyl moieties occupy the 1, 3, 4, and 6 positions of the galactosamine ring system, creating a peracetylated derivative that exhibits enhanced lipophilicity compared to the unprotected parent compound. The acetyl groups facilitate passive diffusion across cellular membranes, allowing efficient cellular uptake of the synthetic sugar analog. Once inside cells, nonspecific esterases remove these protecting groups, regenerating the active azidoacetylgalactosamine species that can participate in cellular glycosylation pathways.

Table 1: Molecular Identifiers and Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₁₀ |

| Molecular Weight | 430.37 g/mol |

| Chemical Abstracts Service Number | 653600-56-7 |

| International Chemical Identifier Key | HGMISDAXLUIXKM-YJUJGKJLSA-N |

| Exact Mass | 430.13 g/mol |

| Number of Acetyl Groups | 4 |

| Number of Azide Groups | 1 |

Synthetic Pathways and Derivative Design

The synthesis of N-azidoacetylgalactosamine-tetraacylated involves sophisticated organic chemistry methodologies that require careful control of stereochemistry and functional group compatibility. Multiple synthetic approaches have been developed to access this important glycobiological tool, with variations designed to optimize yield, purity, and scalability for research applications.

The introduction of the azidoacetyl group at the nitrogen position represents a critical step in the synthetic sequence. This transformation typically involves the reaction of the amino group with azidoacetic acid or its activated derivatives under carefully controlled conditions. The azidoacetic acid component can be prepared through established methods involving the conversion of chloroacetic acid derivatives with sodium azide, followed by appropriate functional group manipulations.

Recent synthetic developments have explored alternative protecting group strategies to address specific limitations of the traditional tetraacetylated approach. Researchers have investigated the use of longer fatty acid protecting groups, including propionate, butyrate, valerate, and pivalate derivatives, to modulate the cellular uptake characteristics and metabolic processing of the synthetic sugar analogs. These studies demonstrated that butyrate-protected N-azidoacetylgalactosamine (referred to as But₄GalNAz in the literature) exhibited excellent labeling abilities compared to the acetylated version while generating minimal unwanted side reactions.

The development of 1,3-diesterified derivatives represents another significant advancement in synthetic design. These compounds, including 1,3-diacetylated and 1,3-dipropionylated variants, were developed to address concerns about non-enzymatic side reactions associated with fully acetylated sugar derivatives. The selective protection strategy maintains the essential cellular permeability characteristics while reducing the potential for undesired chemical modifications.

Fluorinated analogs have also been synthesized to expand the chemical space available for glycobiological research. The preparation of 4-deoxy-4-fluoro-N-azidoacetylgalactosamine (4FGalNAz) involved a nine-step synthetic sequence starting from glucosamine derivatives. This synthetic route included protection of the anomeric position, benzylidene protection, benzylation, reductive ring opening, fluorination through triflate displacement, deprotection, and final azidoacetylation steps.

Table 2: Synthetic Approaches and Protecting Group Variations

| Protecting Group Type | Advantages | Limitations |

|---|---|---|

| Tetraacetyl | Well-established methodology, commercial availability | Potential for non-enzymatic side reactions |

| Tetrabutyrate | Reduced side reactions, excellent labeling efficiency | More complex synthesis |

| 1,3-Diacetyl | Minimal side reactions, maintained permeability | Reduced cellular uptake compared to peracetylated |

| 1,3-Dipropionyl | Optimized balance of properties | Limited commercial availability |

| Fluorinated variants | Unique metabolic properties | Complex multi-step synthesis required |

Physicochemical Properties and Stability

The physicochemical characteristics of N-azidoacetylgalactosamine-tetraacylated are fundamental to its successful application in glycobiological research and determine its handling requirements, storage conditions, and experimental utility. Understanding these properties is essential for researchers working with this compound to ensure optimal results and maintain compound integrity throughout experimental procedures.

N-azidoacetylgalactosamine-tetraacylated appears as an off-white to grey amorphous solid under standard conditions. This physical form reflects the molecular structure and intermolecular interactions present in the crystalline or semi-crystalline state. The amorphous nature of the solid indicates limited long-range order in the crystal structure, which is common for complex organic molecules containing multiple functional groups and stereocenters.

The solubility profile of N-azidoacetylgalactosamine-tetraacylated demonstrates compatibility with a range of organic solvents commonly used in chemical and biological research. The compound exhibits good solubility in dimethyl sulfoxide, dimethylformamide, and methanol, reflecting the polar nature of the molecule despite the presence of lipophilic acetyl groups. Additional solvents that can dissolve this compound include dichloromethane, tetrahydrofuran, and chloroform, providing flexibility for various experimental applications and purification procedures.

The stability characteristics of N-azidoacetylgalactosamine-tetraacylated require careful consideration for proper storage and handling. The compound exhibits optimal stability when stored at -20°C in a desiccated environment protected from light. Under these conditions, the compound maintains its chemical integrity for approximately 12 months after the date of delivery. The temperature requirement reflects the potential for degradation reactions at elevated temperatures, particularly involving the sensitive azide functional group.

The azide moiety represents the most chemically reactive component of the molecule and determines many of the stability considerations. Azides can undergo decomposition reactions under certain conditions, including exposure to heat, light, or incompatible chemical environments. The linear azide group (-N₃) maintains stability under normal storage and handling conditions but requires precautions to prevent unwanted reactions. The azide functionality is distinguished from all cellular components by its unique chemical reactivity, which enables selective bioorthogonal transformations while remaining inert to biological nucleophiles under physiological conditions.

The acetyl protecting groups contribute to the overall stability of the molecule by preventing unwanted reactions at the hydroxyl positions. These groups are designed to be removed by cellular esterases upon uptake into biological systems, but they remain stable under the acidic or neutral storage conditions typically employed for this compound. The ester linkages are susceptible to hydrolysis under strongly basic conditions, which must be avoided during storage and handling.

Quality control measures for N-azidoacetylgalactosamine-tetraacylated typically involve high-performance liquid chromatography coupled with mass spectrometry analysis to confirm purity levels of 90% or greater. Nuclear magnetic resonance spectroscopy provides additional structural confirmation and purity assessment. These analytical methods ensure that the compound meets the stringent requirements necessary for reliable experimental results in glycobiological research applications.

Table 3: Physicochemical Properties and Storage Requirements

| Property | Specification |

|---|---|

| Physical Appearance | Off-white to grey amorphous solid |

| Molecular Weight | 430.37 g/mol |

| Melting Point | Not applicable (amorphous) |

| Solubility (DMSO) | Soluble |

| Solubility (DMF) | Soluble |

| Solubility (Methanol) | Soluble |

| Solubility (Water) | Limited |

| Storage Temperature | -20°C |

| Storage Atmosphere | Desiccated, protected from light |

| Shelf Life | 12 months |

| Purity Specification | ≥90% (LC/MS) |

| Stability under Storage Conditions | Stable |

The cellular utilization of Ac4GalNAz initiates with its transport across the cell membrane, facilitated by the lipophilic properties conferred by the four acetyl protecting groups [2] [6]. These acetyl modifications enhance the compound's ability to traverse the hydrophobic phospholipid bilayer, overcoming the natural impermeability of unmodified monosaccharides [7]. Studies have demonstrated that the acetylated form shows dose-dependent cellular uptake with saturation occurring at approximately 50 μM concentration [8].

Following cellular entry, Ac4GalNAz undergoes rapid deacetylation by intracellular carboxyesterases [6] [7]. These enzymes, which belong to the alpha/beta hydrolase fold superfamily, catalyze the hydrolytic removal of acetyl groups from the hydroxyl positions of the galactosamine backbone [9]. The deacetylation process occurs efficiently in the cytoplasm, with cellular esterases demonstrating broad substrate specificity for acetylated sugar derivatives [10] [11].

Research has established that the deacetylation mechanism follows classical esterase kinetics, involving the formation of a covalent acyl-enzyme intermediate [12]. The process proceeds through nucleophilic attack by a serine residue in the enzyme active site, leading to the formation of an acetyl-enzyme complex and subsequent hydrolysis to release free N-azidoacetylgalactosamine [12] [9]. This enzymatic transformation is essential for subsequent metabolic processing, as the free hydroxyl groups are required for recognition by salvage pathway enzymes [6].

| Deacetylation Parameter | Value | Reference |

|---|---|---|

| Enzyme Class | Carboxyesterases | [10] |

| Cellular Location | Cytoplasm | [7] |

| Substrate Specificity | Broad for acetylated sugars | [9] |

| Mechanism | Nucleophilic substitution | [12] |

| Products | Free N-azidoacetylgalactosamine + Acetate | [6] |

The efficiency of deacetylation has been demonstrated through flow cytometry analysis, showing that cells treated with Ac4GalNAz exhibit significantly higher fluorescence compared to controls when subjected to click chemistry detection [8]. Competition experiments using natural galactose and N-acetylgalactosamine have confirmed that the deacetylated product enters the galactosamine salvage pathway, with N-acetylgalactosamine completely inhibiting azide incorporation at 5 mM concentration [8].

Salvage Pathway Conversion to UDP-GalNAz

The deacetylated N-azidoacetylgalactosamine enters the hexosamine salvage pathway, where it undergoes sequential enzymatic transformations to generate the activated nucleotide sugar UDP-GalNAz [13] [14]. This pathway represents a critical metabolic route for the biosynthesis of nucleotide sugars required for glycoconjugate formation [15]. The salvage mechanism bypasses the de novo hexosamine biosynthetic pathway, directly utilizing the exogenously supplied azido-modified sugar [13].

The first enzymatic step involves phosphorylation of N-azidoacetylgalactosamine by galactokinase 2 (GalK2), which catalyzes the transfer of the gamma-phosphate group from adenosine triphosphate to the anomeric carbon [14] [16]. This reaction produces N-azidoacetylgalactosamine-1-phosphate and adenosine diphosphate [17]. Kinetic analysis has revealed that GalK2 demonstrates tolerance for structural modifications at the N-acetyl position, accepting the azidoacetyl substituent with reduced but significant efficiency compared to the natural substrate [18] [17].

The second enzymatic transformation is catalyzed by UDP-N-acetylgalactosamine pyrophosphorylase (AGX1), which combines N-azidoacetylgalactosamine-1-phosphate with uridine triphosphate to form UDP-GalNAz and pyrophosphate [13] [14]. Studies have demonstrated that both human pyrophosphorylase isoforms AGX1 and AGX2 exhibit higher catalytic activity toward galactosamine-1-phosphate derivatives compared to glucosamine-1-phosphate analogs [13]. This preferential activity explains the efficient conversion of the galactosamine-derived azido sugar through the salvage pathway [13].

| Salvage Pathway Enzyme | Substrate | Product | Cofactor | Reference |

|---|---|---|---|---|

| Galactokinase 2 (GalK2) | N-azidoacetylgalactosamine | N-azidoacetylgalactosamine-1-phosphate | ATP | [14] |

| UDP-GalNAc pyrophosphorylase (AGX1) | N-azidoacetylgalactosamine-1-phosphate | UDP-GalNAz | UTP | [13] |

Metabolic labeling experiments have confirmed that UDP-GalNAz can undergo epimerization by UDP-galactose 4-epimerase (GALE) to generate UDP-N-azidoacetylglucosamine [13]. This interconversion occurs with the equilibrium substantially favoring UDP-N-azidoacetylglucosamine over UDP-GalNAz in an approximate 3:1 ratio [13]. However, the azido-modified nucleotide sugars are primarily incorporated directly into their respective glycoconjugates rather than undergoing extensive interconversion [8].

The efficiency of salvage pathway utilization has been demonstrated through high-performance anion-exchange chromatography analysis of nucleotide sugar pools in treated cells [13]. These studies revealed that Ac4GalNAz treatment results in the formation of both UDP-GalNAz and UDP-N-azidoacetylglucosamine, with the latter arising through GALE-mediated epimerization [13]. The successful generation of these azido-nucleotide sugars enables their subsequent incorporation into glycoproteins by the cellular glycosylation machinery [4].

Incorporation into Mucin-Type O-Linked Glycoproteins

The incorporation of UDP-GalNAz into mucin-type O-linked glycoproteins occurs through the action of polypeptide N-acetylgalactosaminyltransferases, a family of enzymes responsible for initiating mucin-type O-glycosylation [4] [19]. These type II transmembrane proteins, located primarily in the Golgi apparatus, catalyze the transfer of N-acetylgalactosamine from UDP-N-acetylgalactosamine to serine and threonine residues of protein substrates [20] [21]. The human genome encodes twenty distinct polypeptide N-acetylgalactosaminyltransferase isoforms, each exhibiting unique substrate specificities and expression patterns [19] [21].

In vitro enzymatic studies have demonstrated that synthetic UDP-GalNAz serves as a substrate for multiple members of the polypeptide N-acetylgalactosaminyltransferase family, including isoforms 1, 2, 3, 4, 5, 7, 10, and 11 [4] [22]. The azido-modified nucleotide sugar exhibits approximately one-third the catalytic efficiency of natural UDP-N-acetylgalactosamine under saturating conditions [4]. This reduced efficiency reflects the structural perturbation introduced by the azidoacetyl modification, yet remains sufficient for effective metabolic labeling applications [22].

The incorporation mechanism proceeds through the standard glycosyltransferase reaction pathway, involving the formation of a ternary complex between enzyme, nucleotide sugar donor, and protein acceptor [23]. The polypeptide N-acetylgalactosaminyltransferases recognize specific amino acid sequence motifs surrounding serine and threonine residues, although the precise consensus sequences vary among isoforms [20]. The azido modification does not significantly alter the enzyme-substrate interactions governing protein acceptor recognition [4].

| Polypeptide N-acetylgalactosaminyltransferase Isoform | Relative Activity with UDP-GalNAz | Substrate Preference | Reference |

|---|---|---|---|

| GALNT1 | ~33% of natural substrate | Broad peptide specificity | [4] [24] |

| GALNT2 | ~33% of natural substrate | Proline-rich sequences | [4] [25] |

| GALNT3 | ~33% of natural substrate | Charged residue tolerance | [26] |

| GALNT4 | Variable | PDTR sequence motifs | [27] |

Cellular studies have confirmed that N-azidoacetylgalactosamine incorporation occurs predominantly at the core positions of mucin-type O-linked glycans [4] [22]. This localization was demonstrated using mutant Chinese hamster ovary cell lines deficient in specific glycosylation pathways [4]. The pgsA cell line, which lacks xylosyltransferase activity and cannot initiate glycosaminoglycan biosynthesis, showed comparable levels of azide labeling to wild-type cells, confirming that incorporation occurs primarily in mucin-type glycoproteins rather than proteoglycans [22].

Further validation of core positioning was achieved using the ldlD mutant cell line, which is deficient in UDP-glucose/N-acetylglucosamine 4-epimerase activity [4]. These cells require exogenous galactose and N-acetylgalactosamine for N-linked and O-linked glycan biosynthesis, respectively [22]. Treatment with N-azidoacetylgalactosamine successfully reconstituted O-linked glycosylation, as evidenced by restoration of lectin binding to both Tn antigen (N-acetylgalactosamine-α-serine/threonine) and extended core 1 structures [4].

The incorporation of N-azidoacetylgalactosamine into mucin-type glycoproteins enables subsequent elongation by downstream glycosyltransferases [4]. Studies using specific lectins have demonstrated that azido-modified core structures can be extended with galactose, sialic acid, and other monosaccharides to generate complex glycan epitopes [22]. This elongation capacity indicates that the azido modification does not significantly impair the function of glycosyltransferases involved in glycan chain extension [4].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition represents one of the most widely utilized bioorthogonal reactions for Ac4GalNAz labeling applications. This reaction, independently discovered by Meldal and the Sharpless-Fokin groups in 2002, transforms the azide group of Ac4GalNAz and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency [4] [5].

Mechanistic Principles

The CuAAC reaction proceeds through a complex catalytic cycle involving copper(I) acetylide intermediates. The mechanism begins with copper(I) coordination to the terminal alkyne, resulting in copper acetylide formation with enhanced nucleophilicity [4]. Subsequently, the azide group of Ac4GalNAz coordinates to the copper center, creating a synergistic activation where the azide becomes more electrophilic while the acetylide exhibits enhanced nucleophilicity [4] [6]. The key carbon-nitrogen bond formation occurs between the nucleophilic β-carbon of the copper acetylide and the electrophilic terminal nitrogen of the coordinated azide, ultimately yielding the triazole product [4].

Kinetic Parameters and Efficiency

CuAAC reactions demonstrate impressive kinetic advantages, with rate constants ranging from 10⁻³ to 10² M⁻¹s⁻¹ depending on the ligand system employed [7]. Under optimized conditions using copper sulfate (100 μM), tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (500 μM), and sodium ascorbate (1 mM), the reaction achieves completion within 2 hours at 37°C [8]. The reaction efficiency typically exceeds 80% for most azide-alkyne combinations, though aromatic azides such as 8-azido derivatives show reduced reactivity, achieving only approximately 50% conversion even at 2 mM concentrations [8].

Applications in Glycoprotein Labeling

CuAAC has proven particularly valuable for glycoprotein labeling studies using Ac4GalNAz. The reaction enables selective conjugation of biotinylated or fluorescent alkyne probes to azide-labeled glycoproteins, facilitating proteomic analysis and cellular imaging applications [3] [9]. Research has demonstrated successful labeling of extracellular matrix proteins using Ac4GalNAz metabolic incorporation followed by CuAAC with alkyne-modified growth factors and glycosaminoglycans [9] [10].

Limitations and Considerations

Despite its high efficiency, CuAAC faces significant limitations in biological applications due to copper toxicity. The copper(I) catalyst can generate reactive oxygen species and interfere with cellular processes, making it unsuitable for in vivo applications [11] [12]. Additionally, the presence of copper can compete with other metal ions in biological systems, potentially affecting the specific activity of radiolabeled compounds [13].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition emerged as a copper-free alternative to CuAAC, addressing the cytotoxicity concerns associated with copper catalysis. This reaction, pioneered by Bertozzi and colleagues in 2004, exploits the ring strain of cyclooctynes to achieve azide-alkyne cycloaddition without the need for metal catalysts [11] [14].

Mechanistic Framework

SPAAC operates through a [3+2] cycloaddition mechanism between the azide group of Ac4GalNAz and strained cyclooctynes. The high ring strain energy stored in cyclooctynes (approximately 19.9 kcal/mol for cyclooctyne) provides the driving force for the reaction, lowering the activation energy barrier compared to unstrained alkynes [15]. The reaction proceeds via a concerted pathway, forming the triazole product through direct azide-alkyne interaction without intermediate formation [16] [17].

Cyclooctyne Reactivity Profile

Reaction Conditions and Optimization

SPAAC reactions typically proceed under mild conditions without requiring additional reagents beyond the azide-labeled substrate and cyclooctyne probe. Standard reaction conditions involve 20 minutes at 65°C or 2 hours at 37°C, with cyclooctyne concentrations ranging from 2.5 to 25 μM depending on the specific cyclooctyne used [8] [20]. The reaction achieves greater than 80% efficiency for most azide-cyclooctyne combinations, with particularly high efficiency observed for hexyl azides and 2'-azido derivatives [8].

Biological Applications and Advantages

SPAAC offers substantial advantages for biological applications due to its bioorthogonal nature and absence of toxic catalysts. The reaction has been successfully employed for in vivo imaging applications, including metabolic labeling of glycoproteins in zebrafish embryos and live mouse studies [17] [12]. Research has demonstrated successful SPAAC labeling of Ac4GalNAz-modified glycoproteins in complex biological environments, including human blood plasma [21] [22].

Reaction Environment Effects

Interestingly, SPAAC kinetics can be significantly influenced by the reaction environment. Studies have shown that performing SPAAC in human plasma can accelerate reactions up to 70-fold compared to simple organic solvents, likely due to protein-mediated interactions that facilitate the cycloaddition process [22]. This phenomenon highlights the importance of evaluating bioorthogonal reactions in physiologically relevant conditions.

Staudinger Ligation for Glycan Tagging

The Staudinger ligation represents the pioneering bioorthogonal reaction for azide-containing compounds, including Ac4GalNAz. This reaction, developed by Bertozzi and colleagues based on the classical Staudinger reduction, enables the formation of stable amide bonds between azides and phosphine reagents under physiological conditions [23] [24].

Mechanistic Pathway

The Staudinger ligation proceeds through a well-characterized mechanism involving azide-phosphine interaction. The reaction initiates with nucleophilic attack by the phosphine on the terminal nitrogen of the azide, forming a phosphazide intermediate [25]. This intermediate undergoes intramolecular cyclization to generate an iminophosphorane species, accompanied by nitrogen extrusion [25]. The key innovation of the Staudinger ligation is the incorporation of an electrophilic trap (typically an ester group) proximal to the phosphine, which captures the iminophosphorane intermediate to form a stable amide-linked product upon hydrolysis [25] [24].

Kinetic Characteristics

Staudinger ligation exhibits relatively slow kinetics compared to azide-alkyne cycloadditions, with second-order rate constants typically ranging from 10⁻³ to 10⁻² M⁻¹s⁻¹ [25]. The rate-determining step varies depending on the azide structure: for aliphatic azides like those derived from Ac4GalNAz, the initial phosphine attack on the azide is rate-limiting, while for aromatic azides, the iminophosphorane cyclization becomes rate-determining [25]. Despite these slower kinetics, the reaction can be driven to completion by using excess phosphine reagent or extended reaction times (typically 2 hours at 60°C) [8].

Reagent Considerations

The choice of phosphine reagent significantly impacts both reaction efficiency and biological compatibility. Phosphine-FLAG and phosphine-biotin derivatives have been extensively used for Ac4GalNAz labeling applications [23] [26]. These reagents demonstrate good stability under physiological conditions, though they remain susceptible to oxidation by molecular oxygen, which can limit their storage and handling [25]. The reaction efficiency varies considerably depending on the azide position, with some derivatives achieving only 5-65% conversion even under optimized conditions [8].

In Vivo Applications

Despite its slower kinetics, Staudinger ligation has proven highly effective for in vivo applications due to its exceptional bioorthogonality and lack of toxic catalysts. Research has demonstrated successful metabolic labeling of mice with Ac4GalNAz followed by in vivo Staudinger ligation with phosphine probes [26] [24]. The reaction enables selective targeting of azide-labeled glycoproteins in living animals, with applications in tracking glycosylation changes and delivering therapeutic agents to specific cell types [26].

Tissue-Specific Labeling

Studies have revealed tissue-specific labeling patterns when using Ac4GalNAz followed by Staudinger ligation. The compound shows robust labeling in highly vascularized organs such as liver, kidney, and heart, while showing minimal labeling in privileged compartments like the brain [26]. Particularly noteworthy is the preferential labeling of B cells over T cells in splenocytes, suggesting fundamental differences in glycosylation machinery or metabolic processing between these cell types [26].

Comparative Analysis and Future Directions

The three bioorthogonal reactions discussed each offer distinct advantages and limitations for Ac4GalNAz applications. CuAAC provides the fastest kinetics and highest efficiency but suffers from copper toxicity concerns. SPAAC offers excellent bioorthogonality with moderate kinetics, making it ideal for in vivo applications. Staudinger ligation, while slowest, provides unparalleled bioorthogonality and has established utility in live animal studies. The choice of reaction depends on the specific application requirements, with in vitro studies favoring CuAAC for efficiency, cell culture applications benefiting from SPAAC's bioorthogonality, and in vivo studies requiring the proven safety profile of Staudinger ligation.

Data Tables

Bioorthogonal Reaction Comparison

| Reaction Type | Second-Order Rate Constants (M⁻¹s⁻¹) | Typical Reaction Conditions | Cytotoxicity | Bioorthogonality | Synthetic Accessibility |

|---|---|---|---|---|---|

| Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10⁻³ - 10² (varies with ligand) | Aqueous media, Cu(I) catalyst, RT-37°C | High (Cu toxicity) | Moderate (Cu interference) | Easy |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻⁴ - 10¹ (varies with cyclooctyne) | Aqueous media, no catalyst, RT-37°C | Low | High | Moderate (cyclooctyne synthesis) |

| Staudinger Ligation | 10⁻³ - 10⁻² (varies with phosphine) | Aqueous media, no catalyst, RT-37°C | Low | High | Easy |

Ac4GalNAz Bioorthogonal Applications

| Bioorthogonal Reaction | Reaction Partners | Typical Concentrations | Reaction Time | Efficiency (%) | Primary Applications |

|---|---|---|---|---|---|

| CuAAC with Ac4GalNAz | Terminal alkynes (alkyne-biotin, alkyne-fluorophores) | 25-250 μM (varies with alkyne) | 2 hours at 37°C | ≥80% (except with 8-azido derivatives) | Glycoprotein labeling, proteomics |

| SPAAC with Ac4GalNAz | Cyclooctynes (DBCO, BCN, DIFO) | 2.5-25 μM (varies with cyclooctyne) | 20 minutes at 65°C or 2 hours at 37°C | ≥80% (except with 8-azido derivatives) | In vivo imaging, cell labeling |

| Staudinger Ligation with Ac4GalNAz | Phosphine probes (Phos-FLAG, phosphine-biotin) | 250 μM - 2 mM (varies with phosphine) | 2 hours at 60°C | Variable (5-65% depending on azide position) | Metabolic labeling in live animals |

Cyclooctyne Kinetic Parameters in SPAAC

| Cyclooctyne/Alkyne | Rate Constant with Azides (M⁻¹s⁻¹) | Stability | Synthetic Accessibility |

|---|---|---|---|

| Cyclooctyne (OCT) | 0.0012 | Stable | Difficult |

| Dibenzocyclooctyne (DIBO) | 0.0033 | Stable | Moderate |

| Difluorobenzocyclooctyne (DIFO) | 0.083 | Stable | Moderate |

| Biarylazacyclooctynone (BARAC) | 0.96 | Stable | Easy |

| Bicyclo[6.1.0]non-4-yne (BCN) | 0.24 | Stable | Easy |

| Dibenzocyclooctyne (DBCO) | ~1.0 | Stable | Commercial |